molecular formula C14H11NO4 B1221572 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan CAS No. 86539-71-1

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan

Cat. No. B1221572
CAS RN: 86539-71-1
M. Wt: 257.24 g/mol
InChI Key: CRJXXSSTSDKPEJ-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan , also known by its chemical formula C14H11NO4 , is a synthetic compound. It falls within the class of naphthofurans and exhibits intriguing properties due to its unique molecular structure. The compound’s monoisotopic mass is approximately 257.07 Da .

Scientific Research Applications

Metabolism and Excretion

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan (MNNF) undergoes various metabolic pathways in vivo, including demethylation, hydroxylation, and furan ring cleavage, followed by nitro group reduction to amine. Major metabolites of MNNF have been identified in rat bile and urine, indicating these specific metabolic transformations (Maurizis et al., 1986).

Disposition in Animals

The disposition of MNNF in rats and mice involves absorption through lymphatics and the intestinal lumen, with significant urinary excretion of the furan ring and demethylation to CO2. This suggests extensive metabolic processing in these species (Maurizis et al., 1985).

Genotoxic and Carcinogenic Potentials

MNNF, along with other naphthofurans, has been studied for its genotoxic and carcinogenic potentials. Its biological activities are influenced by the presence of a nitro group and other structural elements. MNNF has shown mutagenic properties in various tests, suggesting a potential for carcinogenicity (Venegas et al., 1984).

DNA Adduct Formation

The compound's ability to form DNA adducts has been demonstrated, indicating a mechanism of action involving covalent binding to DNA. This binding is crucial for understanding its genotoxic effects (Touati et al., 1989).

Mutagenic Specificity

MNNF induces specific types of mutations, including base-pair substitutions and frameshifts, which can be studied to understand its mutagenic behavior. This specificity aids in comprehending the broader implications of its interaction with genetic material (Quillardet et al., 1991).

Oxidative Metabolism

Studies on oxidative metabolism of MNNF highlight the role of microsomal systems in metabolite formation, particularly through ring oxidation. This research sheds light on the compound's metabolic pathways and potential biotransformations (Strapelias et al., 1988).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of MNNF and related compounds contributes to the understanding of their chemical properties and potential applications in fields like drug discovery and material science (Wodnicka et al., 2015).

properties

IUPAC Name

7-methoxy-1-methyl-2-nitrobenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8-13-11-5-4-10(18-2)7-9(11)3-6-12(13)19-14(8)15(16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJXXSSTSDKPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=C(C=C2)C=C(C=C3)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235650
Record name 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1-methyl-2-nitronaphtho[2,1-B]furan

CAS RN

86539-71-1
Record name 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086539711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Cioetto-Mazzabò, F Boldrin… - Nucleic Acids …, 2023 - academic.oup.com
The emergence of drug-resistant Mycobacterium tuberculosis strains highlights the need to discover anti-tuberculosis drugs with novel mechanisms of action. Here we discovered a …
Number of citations: 1 academic.oup.com

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